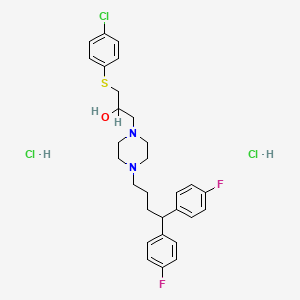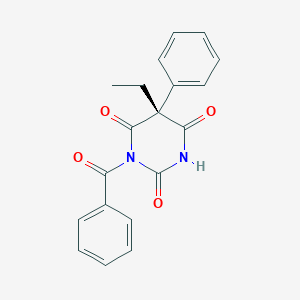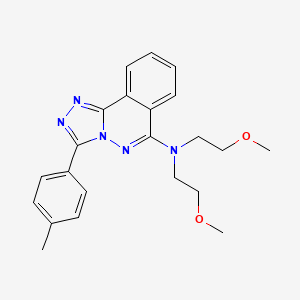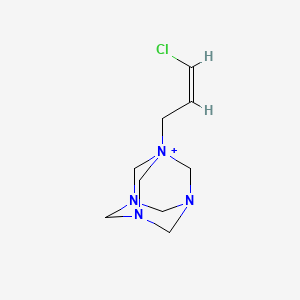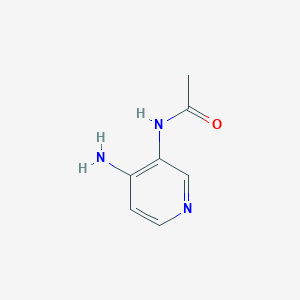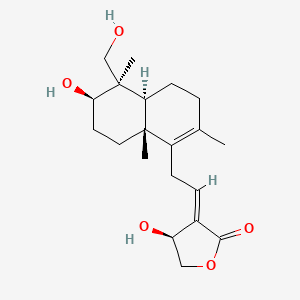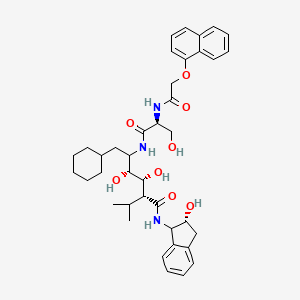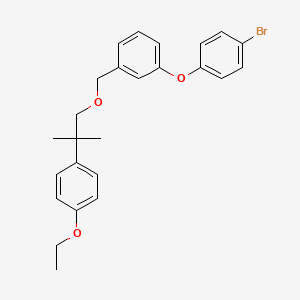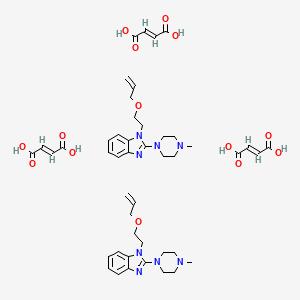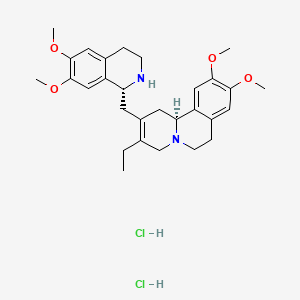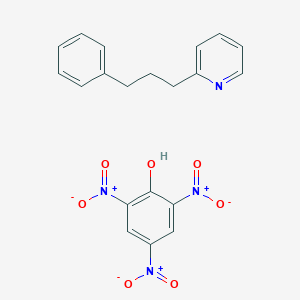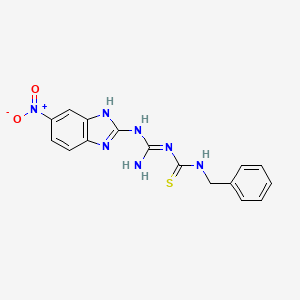
3-Deoxy 3-chloroabiraterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy 3-chloroabiraterone involves several steps, starting from abiraterone acetate. The process typically includes chlorination reactions under controlled conditions to introduce the chlorine atom at the desired position on the steroid backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy 3-chloroabiraterone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: Chlorine atoms can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Deoxy 3-chloroabiraterone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Deoxy 3-chloroabiraterone involves the inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. By inhibiting CYP17, this compound reduces the production of androgens, thereby slowing the growth of androgen-dependent cancer cells .
Vergleich Mit ähnlichen Verbindungen
Abiraterone: The parent compound, used in the treatment of metastatic castration-resistant prostate cancer.
3-Keto Abiraterone: A derivative with a ketone group at the 3-position.
3-Deoxy-3-Acetyl Abiraterone-3-Ene: Another derivative with an acetyl group at the 3-position
Uniqueness: 3-Deoxy 3-chloroabiraterone is unique due to the presence of a chlorine atom at the 3-position, which can significantly alter its biological activity and pharmacokinetic properties compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
2484719-16-4 |
|---|---|
Molekularformel |
C24H30ClN |
Molekulargewicht |
368.0 g/mol |
IUPAC-Name |
3-[(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
AABSRCWNTZDUBK-VJLLXTKPSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



